![molecular formula C23H19F3N4 B12468758 5-phenyl-4-(pyrrolidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12468758.png)
5-phenyl-4-(pyrrolidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and trifluoromethylphenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Introduction of Phenyl and Trifluoromethylphenyl Groups: The phenyl and trifluoromethylphenyl groups are introduced through substitution reactions, often using reagents such as phenylboronic acid and trifluoromethylphenylboronic acid in the presence of palladium catalysts.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, typically using amine precursors and suitable cyclizing agents.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability. This often includes the use of automated synthesis equipment and advanced purification techniques.
Analyse Chemischer Reaktionen
1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced with other groups. Common reagents for these reactions include halides and nucleophiles.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Biological Research: Researchers use the compound to study various biological processes, including cell signaling pathways and enzyme inhibition. Its ability to modulate specific targets makes it a valuable tool for understanding complex biological systems.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It can be used as a building block for the synthesis of more complex molecules with desired properties.
Wirkmechanismus
The mechanism of action of 1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE involves its interaction with specific molecular targets, such as protein kinases and receptors. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways involved can vary depending on the specific target and context of use.
Vergleich Mit ähnlichen Verbindungen
1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE can be compared with other similar compounds, such as:
GSK2606414: This compound is a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).
The uniqueness of 1-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDINE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H19F3N4 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
5-phenyl-4-pyrrolidin-1-yl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H19F3N4/c24-23(25,26)17-9-6-10-18(13-17)30-14-19(16-7-2-1-3-8-16)20-21(27-15-28-22(20)30)29-11-4-5-12-29/h1-3,6-10,13-15H,4-5,11-12H2 |
InChI-Schlüssel |
OWAYZMLJTJNUPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)
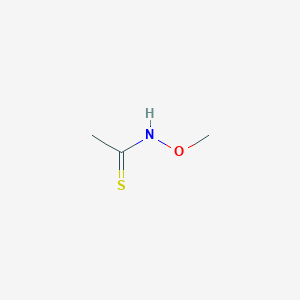
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)
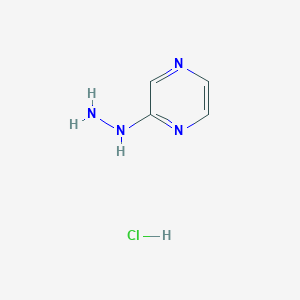

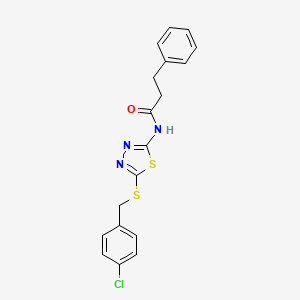
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12468700.png)
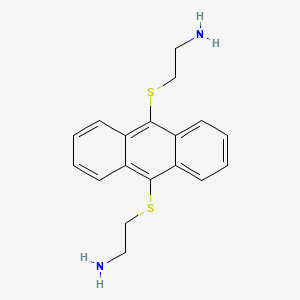
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-(diethylamino)acetamide](/img/structure/B12468707.png)

![N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide](/img/structure/B12468710.png)
![N-(3-acetylphenyl)-2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12468712.png)
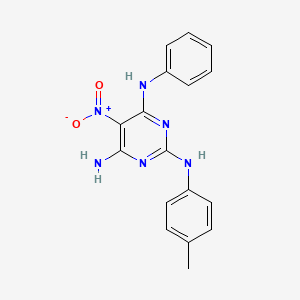
![N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468741.png)
